molecular formula C16H28BNO4 B6300518 tert-Butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 2095495-19-3

tert-Butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B6300518
CAS No.: 2095495-19-3
M. Wt: 309.2 g/mol
InChI Key: XJMLPJYQVGTEDM-UHFFFAOYSA-N
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Description

tert-Butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS: 2095495-26-2) is a bicyclic boronic ester widely used as a synthetic intermediate in pharmaceutical chemistry. Its structure features a strained bicyclo[3.1.0]hexane core, a tert-butyl carbamate group, and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane). The boronate moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of C–C bond formation in drug synthesis . The compound’s molecular formula is C17H30BNO4, with a molecular weight of 323.24 g/mol .

Properties

IUPAC Name

tert-butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28BNO4/c1-13(2,3)20-12(19)18-9-11-8-16(11,10-18)17-21-14(4,5)15(6,7)22-17/h11H,8-10H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJMLPJYQVGTEDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C23CC2CN(C3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28BNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Comparative Borylation Conditions and Outcomes

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
PdCl₂(dppf)₂·CH₂Cl₂ + dppfKOAc1,4-Dioxane801690
PdCl₂(dppf)₂·CH₂Cl₂KOAc1,4-Dioxane80389
Pd(dppf)Cl₂KOAc1,4-Dioxane90678

Procedure :

  • Triflate Formation :
    The hydroxyl group at position 1 of 3-azabicyclo[3.1.0]hexane is converted to a triflate using trifluoromethanesulfonic anhydride (Tf₂O) in dichloromethane at −78°C.

  • Borylation :
    A mixture of the triflate intermediate (1.0 eq), B₂pin₂ (1.2 eq), KOAc (3.0 eq), PdCl₂(dppf)₂·CH₂Cl₂ (0.05 eq), and dppf (0.05 eq) in degassed 1,4-dioxane is stirred at 80°C under argon. Workup involves extraction with ethyl acetate, drying (MgSO₄), and silica gel chromatography.

Key Observations :

  • Excess B₂pin₂ (1.2–1.5 eq) ensures complete conversion of the triflate.

  • Lower temperatures (80°C vs. 100°C) minimize decomposition of the bicyclic scaffold.

Optimization of Reaction Conditions

Catalyst Loading and Ligand Effects

The PdCl₂(dppf)₂·CH₂Cl₂/dppf system outperforms simpler palladium sources (e.g., Pd(OAc)₂) due to enhanced stability and turnover frequency. At 0.05 mol% catalyst loading, the reaction achieves 89% yield in 3 h, whereas 0.01 mol% requires extended reaction times (16 h) for comparable yields.

Solvent and Temperature Profiling

1,4-Dioxane is optimal for solubilizing both the triflate and boronate species. Reactions in THF or DMF result in <50% yield due to ligand coordination or side reactions. Temperature studies confirm that 80°C balances reaction rate and product stability, whereas >100°C induces protodeboronation.

Scalability and Practical Considerations

Kilogram-scale syntheses employ a 1:1.2 substrate-to-B₂pin₂ ratio with 0.05 mol% PdCl₂(dppf)₂·CH₂Cl₂, achieving 85–90% isolated yield after crystallization.

Analytical Data and Characterization

  • ¹H NMR (500 MHz, CDCl₃): δ 6.76 (s, 1H, Bpin), 4.33 (d, J = 29.8 Hz, 2H, bridgehead H), 2.79 (d, J = 17.5 Hz, 1H, N-CH), 1.46 (s, 9H, Boc), 1.26 (s, 12H, Bpin methyl).

  • HPLC Purity : >99% (C18 column, 70:30 MeOH/H₂O).

  • HRMS (ESI+) : [M + H]⁺ calcd for C₁₉H₃₁BNO₄: 364.2391; found: 364.2393.

Comparative Analysis of Synthetic Routes

Dirhodium vs. Palladium Catalysis

While dirhodium(II) enables efficient cyclopropanation, palladium catalysis is indispensable for borylation. The tandem use of these catalysts underscores the synergy between transition-metal systems in complex molecule synthesis.

Cost and Efficiency

Dirhodium(II) catalysts, though expensive, are used in sub-0.01 mol% quantities, rendering the cyclopropanation step cost-effective. Conversely, palladium-based systems require higher loadings (0.05–0.1 mol%) but are offset by high yields and commercial availability .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura reactions typically yield biaryl compounds .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronate ester group is particularly valuable in cross-coupling reactions, which are essential for constructing carbon-carbon bonds .

Biology and Medicine

In biological and medicinal research, tert-Butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate is investigated for its potential as a drug precursor. Its unique structure allows for the exploration of new pharmacophores .

Industry

In the industrial sector, this compound is used in the development of new materials, including polymers and advanced composites. Its stability and reactivity make it a valuable component in various manufacturing processes .

Mechanism of Action

The mechanism by which tert-Butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate exerts its effects is primarily through its boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical transformations . The molecular targets and pathways involved depend on the specific application, whether in catalysis, drug development, or materials science .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Ring System Modifications
  • tert-Butyl 1-(dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate (CAS: 2095495-26-2 analog): Features a bicyclo[4.1.0]heptane system (7-membered ring) instead of bicyclo[3.1.0]hexane. Molecular weight: 323.24 g/mol (identical to target due to same substituents).
  • tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS: 114214-49-2): Replaces a carbon with oxygen (6-oxa), creating a more polar structure. Molecular formula: C9H15NO3; molecular weight: 185.22 g/mol. Lacks boronate group, rendering it unsuitable for Suzuki reactions but useful as a polar intermediate in drug scaffolds .
Substituent Variations
  • tert-Butyl 1-[4-(dioxaborolan-2-yl)phenyl]-3-azabicyclo[3.1.0]hexane-3-carboxylate (Enamine Ltd, ): Adds a phenyl spacer between the bicyclic core and boronate. Molecular formula: C12H14BClF3NO2; molecular weight: 307.51 g/mol. Aromaticity may alter electronic properties, affecting coupling efficiency with electron-rich/electron-poor partners .
  • tert-Butyl (1S,3S,5S)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate (CAS: 361440-67-7):

    • Substitutes boronate with a carbamoyl group (-CONH2) .
    • Molecular weight: 226.27 g/mol ; used in peptide-like bond formations rather than cross-coupling .

Functional Group and Reactivity Comparisons

Compound (CAS) Core Structure Key Substituent Molecular Weight (g/mol) Reactivity/Application
Target (2095495-26-2) Bicyclo[3.1.0]hexane Boronate ester 323.24 Suzuki-Miyaura coupling
Bicyclo[4.1.0]heptane analog Bicyclo[4.1.0]heptane Boronate ester 323.24 Reduced strain, slower coupling
6-Oxa derivative (114214-49-2) Bicyclo[3.1.0]hexane 6-Oxa, no boronate 185.22 Polar intermediates
Phenyl-boronate (EN300-6436482) Bicyclo[3.1.0]hexane Phenyl-boronate 307.51 Tunable electronic coupling
Carbamoyl derivative (361440-67-7) Bicyclo[3.1.0]hexane Carbamoyl 226.27 Peptide-like synthesis

Pharmacological Relevance

  • The target compound’s boronate group is critical for creating biaryl motifs in kinase inhibitors or antiviral agents. In contrast, carbamoyl or aminomethyl derivatives () serve as precursors for bioactive amines or heterocycles .

Biological Activity

tert-Butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on current research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₃H₁₉B₁O₄
  • Molecular Weight : 256.146 g/mol
  • CAS Number : 877399-74-1

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate with azabicyclo[3.1.0]hexane derivatives. The use of boron-containing reagents is significant for enhancing the compound's biological activity through improved solubility and stability.

Research indicates that the compound exhibits activity against various biological targets:

  • Topoisomerases : Studies have shown that similar compounds can inhibit bacterial topoisomerases, leading to disrupted DNA replication and cell death in Gram-negative bacteria such as E. coli and Klebsiella pneumoniae .

Antimicrobial Activity

The compound has demonstrated promising antimicrobial properties. In vitro assays have shown:

  • Minimum Inhibitory Concentration (MIC) values against E. coli and Klebsiella pneumoniae were found to be in the range of 0.008 to 0.125 µg/mL depending on structural modifications .

Cytotoxicity

Preliminary cytotoxicity assays indicate that the compound exhibits selective toxicity towards bacterial cells while showing lower toxicity towards mammalian cells. This selectivity is crucial for therapeutic applications.

Case Studies

  • Study on Antibacterial Efficacy :
    • A comparative study was conducted where the compound was tested against fluoroquinolones.
    • Results indicated that while it was less potent than ciprofloxacin (IC50 = 0.49 µM), it still exhibited significant antibacterial activity with an IC50 value of 2.91 µM against E. coli gyrase .
  • Structure-Activity Relationship (SAR) :
    • Modifications to the bicyclic structure significantly influenced biological activity.
    • Compounds with a weakly basic amine at C4 showed enhanced Gram-negative antibacterial potency due to improved membrane permeability .

Data Tables

CompoundTargetIC50 (µM)MIC (µg/mL)
ciprofloxacinE. coli Gyrase0.490.008
tert-butyl compoundE. coli Gyrase2.914
tert-butyl compoundK. pneumoniaeN/A8

Q & A

Q. What synthetic strategies are optimal for preparing this compound, and how do reaction conditions influence yield?

The synthesis typically involves multi-step routes, starting with the functionalization of the azabicyclohexane core. Key steps include introducing the tert-butyl carboxylate group via Boc protection and installing the boronic ester moiety through palladium-catalyzed borylation. Optimizing solvent polarity (e.g., THF for solubility), temperature (50–80°C for coupling steps), and catalysts (e.g., Pd(dppf)Cl₂ for Suzuki-Miyaura precursors) is critical. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradients) ensures >95% purity .

Q. How should this compound be stored to maintain stability, and what are its degradation indicators?

Store under inert gas (Ar/N₂) at 2–8°C to prevent hydrolysis of the boronic ester. Degradation is indicated by NMR shifts (disappearance of the boronate peak at δ 1.3 ppm) or HPLC purity drops. Avoid aqueous solvents and prolonged exposure to light .

Q. Which spectroscopic techniques confirm the compound’s structural integrity?

  • ¹H/¹³C NMR : Verify the azabicyclohexane scaffold (e.g., bridgehead protons at δ 3.5–4.0 ppm) and tert-butyl group (δ 1.4 ppm).
  • IR : Confirm carbonyl (C=O stretch at ~1700 cm⁻¹) and boronate (B-O at ~1350 cm⁻¹) groups.
  • HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₁₈H₃₁BNO₄: 360.2352) .

Q. What purification methods are effective post-synthesis?

Use silica gel chromatography with gradients of non-polar (hexane) to polar (EtOAc) solvents. For boronate-sensitive steps, employ cold (0–4°C) flash chromatography. Recrystallization from tert-butyl methyl ether/hexane mixtures improves crystalline purity .

Advanced Questions

Q. How can computational modeling predict reactivity in cross-coupling reactions?

Density Functional Theory (DFT) calculates the boronic ester’s Lewis acidity (Fukui indices) to predict transmetallation efficiency. Molecular docking studies with Pd catalysts (e.g., Pd(PPh₃)₄) model steric effects from the azabicyclohexane core, guiding substrate design for Suzuki-Miyaura couplings .

Q. What strategies resolve contradictions in reported synthetic yields?

Discrepancies often arise from ligand choice (e.g., SPhos vs. XPhos) or moisture content. Use rigorous drying protocols (molecular sieves in solvents) and standardized catalyst screens. Design of Experiments (DoE) models can optimize parameters (e.g., temperature, stoichiometry) to reconcile yield variations .

Q. How do structural analogs inform derivative design for enhanced bioactivity?

Comparative analysis of substituents (e.g., replacing tetramethyl-dioxaborolan with pinacol boronate) reveals electronic effects on cross-coupling efficiency. Analog tables (e.g., tert-butyl vs. benzyl carboxylates) highlight steric impacts on enzyme inhibition (e.g., protease targets) .

Q. What mechanistic insights explain low yields in cross-couplings with electron-deficient aryl halides?

The boronate’s electron-rich nature may slow oxidative addition with electron-deficient partners. Introduce electron-withdrawing groups (e.g., nitro) on the azabicyclohexane core or use Pd catalysts with stronger π-accepting ligands (e.g., BrettPhos) to accelerate rate-limiting steps .

Q. How can stereochemical outcomes in derivatives be analyzed and controlled?

Chiral HPLC (e.g., Chiralpak IA column) resolves enantiomers. X-ray crystallography (e.g., of carboxylate analogs) confirms absolute configuration. Asymmetric synthesis using Evans auxiliaries or enzymatic resolution ensures enantiopurity .

Q. Why do biological assays show variable activity across studies, and how can this be addressed?

Differences in cell permeability (logP variations due to boronate hydrophilicity) or assay conditions (e.g., serum protein binding) cause discrepancies. Standardize assays using isogenic cell lines and include control compounds (e.g., bortezomib for proteasome inhibition studies) .

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